Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate
Description
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate is a heterocyclic compound featuring a pyridazine core substituted with a 3-fluorobenzamido group at position 6 and a thioether-linked butanoate ester at position 3. The compound’s design incorporates fluorine, which often enhances lipophilicity and metabolic stability, and a pyridazine ring, a scaffold associated with diverse agrochemical activities .
Properties
IUPAC Name |
methyl 2-[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-3-12(16(22)23-2)24-14-8-7-13(19-20-14)18-15(21)10-5-4-6-11(17)9-10/h4-9,12H,3H2,1-2H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEELBFUXYNNDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Overview
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate is a structurally complex pyridazine derivative featuring a thioether-linked butanoate ester and a 3-fluorobenzamido substituent. Its synthesis requires strategic regioselective functionalization of the pyridazine core, precise stereochemical control, and efficient coupling reactions. Below is a detailed analysis of potential synthetic routes, supported by experimental data and mechanistic insights.
Core Pyridazine Ring Formation
The pyridazine ring serves as the scaffold for subsequent functionalization. Common methods include:
Hydrazine-Diketone Cyclization
Pyridazine derivatives are often synthesized via the condensation of hydrazines with 1,4-diketones. For example:
- 3-Fluorobenzoylhydrazine reacts with 1,4-diketones (e.g., 2,3-butanedione) under acidic or thermal conditions to form the pyridazine backbone.
- Regioselectivity : The position of substituents depends on the diketone’s structure and reaction conditions.
Key Challenges :
- Competing side reactions (e.g., hydrazine decomposition).
- Limited control over substituent orientation.
Example Reaction :
$$
\text{3-Fluorobenzoylhydrazine} + \text{2,3-Butanedione} \xrightarrow{\text{HCl, Δ}} \text{6-(3-Fluorobenzamido)pyridazin-3-one} + \text{H}_2\text{O}
$$
Functionalization of the Pyridazine Core
Installation of the 3-Fluorobenzamido Group
The 6-position of the pyridazine ring is substituted with the 3-fluorobenzamido group.
Buchwald-Hartwig Amination
Steps :
- Halogenation : Introduce a leaving group (e.g., Br) at the 6-position.
- Cross-Coupling : React with 3-fluorobenzamide using Pd catalysts (e.g., Pd(OAc)₂, Xantphos).
Reaction Conditions :
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Toluene | |
| Base | Cs₂CO₃ | |
| Temperature | 100–110°C |
Mechanism :
Oxidative addition of Pd into the C–Br bond, followed by transmetallation with the amide and reductive elimination.
Stereochemical Control of the Butanoate Ester
The 2-position of the butanoate group is chiral, necessitating enantioselective synthesis.
Chiral Pool Synthesis
Approach :
- Starting Material : Use (R)- or (S)-2-mercaptobutanoic acid as a chiral pool.
- Esterification : Convert the acid to the methyl ester (e.g., using SOCl₂ or DCC/DMAP).
Example Reaction :
$$
\text{(S)-2-Mercaptobutanoic acid} \xrightarrow{\text{SOCl}_2, \text{MeOH}} \text{Methyl (S)-2-mercaptobutanoate}
$$
Final Assembly and Purification
Critical Challenges and Solutions
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hydrazine-diketone cyclization | Simple, low-cost | Poor regioselectivity | 40–50 |
| Pd-catalyzed coupling | High regioselectivity | Expensive catalysts | 60–70 |
| Chiral pool synthesis | Stereochemical control | Limited availability of chiral precursors | 70–80 |
Chemical Reactions Analysis
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamido group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structure diverges significantly from sulfonylurea herbicides (e.g., metsulfuron-methyl, ethametsulfuron-methyl) listed in , which feature triazine rings and sulfonylurea bridges. Key distinctions include:
Table 1: Structural Features of Selected Compounds
Physicochemical Properties
The thioether group may confer moderate oxidative stability compared to sulfonylureas, which are prone to hydrolysis .
Biological Activity
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C16H16FN3O3S, and it possesses a molecular weight of 349.38 g/mol. This compound features a pyridazine ring, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Chemical Structure and Properties
The structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H16FN3O3S |
| Molecular Weight | 349.38 g/mol |
| CAS Number | 1021075-46-6 |
The compound's unique characteristics arise from its pyridazine core and the incorporation of a fluorobenzamido group, which enhances its stability and lipophilicity, potentially influencing its biological interactions .
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, altering their activity.
- Receptor Modulation : It can modulate receptor activities through competitive or non-competitive inhibition, impacting signaling pathways.
- Hydrophobic Interactions : The fluorobenzamido group can engage in hydrophobic interactions with target proteins, enhancing binding affinity.
These mechanisms suggest that the compound could play a role in therapeutic applications targeting various diseases .
Biological Activity and Research Findings
Recent studies have highlighted the potential biological activities of this compound:
- Antimicrobial Activity : Research indicates that pyridazine derivatives exhibit broad-spectrum antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been documented, indicating potential applications in treating inflammatory diseases .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Pyridazine Derivatives : A study on pyridazine derivatives demonstrated significant activity against Mycobacterium tuberculosis, highlighting the class's potential in treating infectious diseases .
- Fluorinated Compounds : Compounds with fluorinated groups have shown enhanced pharmacokinetic properties, leading to improved efficacy in various biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
